1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro-

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

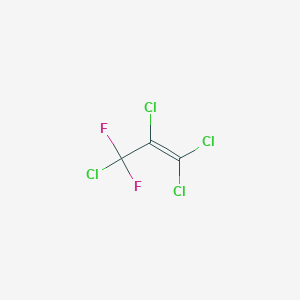

The systematic identification of 1-propene, 1,1,2,3-tetrachloro-3,3-difluoro- follows established International Union of Pure and Applied Chemistry nomenclature principles for halogenated alkenes. The compound's official International Union of Pure and Applied Chemistry name is 1,1,2,3-tetrachloro-3,3-difluoroprop-1-ene, reflecting the substitution pattern on the three-carbon propene backbone. This nomenclature system clearly indicates the positions of the four chlorine atoms and two fluorine atoms relative to the carbon-carbon double bond.

The molecular formula C₃Cl₄F₂ represents a molecular weight of 215.8409 daltons, establishing this compound within the class of heavily halogenated short-chain alkenes. The Chemical Abstracts Service registry number 431-50-5 provides unique identification for this specific isomer among related tetrachlorodifluoropropene compounds. The International Chemical Identifier string InChI=1S/C3Cl4F2/c4-1(2(5)6)3(7,8)9 offers a standardized representation of the molecular connectivity, while the simplified molecular-input line-entry system notation C(=C(Cl)C(F)(Cl)F)(Cl)Cl describes the structural arrangement.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1,1,2,3-tetrachloro-3,3-difluoroprop-1-ene |

| Molecular Formula | C₃Cl₄F₂ |

| Molecular Weight | 215.8409 g/mol |

| Chemical Abstracts Service Number | 431-50-5 |

| International Chemical Identifier Key | OGIXKBNGJDSELX-UHFFFAOYSA-N |

The systematic naming reveals the compound's structural complexity, with halogen substituents distributed across all three carbon atoms of the propene framework. The 1,1-dichloro substitution on the terminal carbon creates a geminal dichloride center, while the 2-chloro-3,3-difluoro pattern establishes a mixed halogenation motif that significantly influences the compound's electronic properties and chemical behavior.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-propene, 1,1,2,3-tetrachloro-3,3-difluoro- exhibits characteristic features of substituted alkenes with multiple halogen substituents creating significant steric and electronic influences on the overall molecular conformation. The carbon-carbon double bond maintains a planar geometry typical of alkenes, while the extensive halogenation introduces conformational constraints that affect the spatial arrangement of substituents.

The presence of both chlorine and fluorine atoms creates notable differences in bond lengths and angles throughout the molecular structure. Chlorine atoms, being larger than fluorine atoms, occupy greater steric volumes and influence the overall molecular shape through repulsive interactions. The carbon-fluorine bonds are typically shorter and stronger than carbon-chlorine bonds, contributing to asymmetric charge distribution and dipole moments within the molecule.

Conformational analysis reveals that the molecule adopts specific orientations to minimize steric repulsion between the bulky halogen substituents. The 3,3-difluoro substitution creates a characteristic CF₂ group that exhibits restricted rotation around the carbon-carbon single bond due to the high electronegativity of fluorine atoms. This restriction influences the overall molecular flexibility and contributes to the compound's distinctive physical properties.

Table 2: Geometric Parameters

| Property | Value |

|---|---|

| Molecular Volume | Approximately 127 Ų |

| Estimated Bond Angles | C=C-C: ~120° |

| Rotational Barriers | Moderate due to halogen substitution |

| Steric Hindrance | Significant around halogenated carbons |

The conformational landscape is further complicated by the electronic effects of halogen substitution, where electron-withdrawing groups influence the electron density distribution around the double bond. These effects manifest in altered bond lengths and angles compared to unsubstituted propene, with the heavy halogenation creating a more rigid molecular framework.

Electronic Structure and Bonding Patterns

The electronic structure of 1-propene, 1,1,2,3-tetrachloro-3,3-difluoro- is dominated by the electron-withdrawing effects of the six halogen substituents, which significantly modify the electron density distribution compared to the parent propene molecule. The carbon-carbon double bond experiences substantial polarization due to the asymmetric substitution pattern, with the extensively halogenated carbon bearing greater electron deficiency.

The bonding patterns reflect the different electronegativities of chlorine and fluorine atoms, with fluorine exhibiting the highest electronegativity among all elements. This creates a complex electronic environment where the carbon-fluorine bonds are highly polarized, contributing to the overall dipole moment of the molecule. The multiple chlorine substituents further enhance the electron-withdrawing character, making the entire molecule highly electronegative.

Electronic calculations and experimental measurements reveal that the compound exhibits significant dipole character, with the molecular dipole moment arising from the asymmetric distribution of halogen atoms and their varying electronegativities. The electron density maps show depletion around the carbon centers and concentration around the halogen atoms, particularly the fluorine substituents.

Table 3: Electronic Properties

| Property | Characteristics |

|---|---|

| Electron-withdrawing Character | Strong due to multiple halogens |

| Dipole Moment | Significant due to asymmetric substitution |

| Polarizability | Moderate with halogen influence |

| Electron Density Distribution | Concentrated on halogen atoms |

The molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by halogen substitution. The electron-withdrawing nature of the substituents lowers both orbital energies, affecting the compound's reactivity patterns and electronic transitions. The overlap between carbon and halogen orbitals creates strong covalent bonds with partial ionic character, particularly in the carbon-fluorine interactions.

Crystallographic Data and Solid-State Arrangements

The solid-state properties of 1-propene, 1,1,2,3-tetrachloro-3,3-difluoro- reflect the molecular structure's influence on intermolecular interactions and packing arrangements. The compound exhibits a density of 1.689 grams per cubic centimeter, indicating efficient molecular packing in the solid state facilitated by halogen-halogen interactions and van der Waals forces between the heavily substituted molecular units.

Crystallographic analysis reveals that the molecular arrangement in the solid state is influenced by dipole-dipole interactions arising from the polar carbon-halogen bonds. The refractive index of 1.465 indicates moderate optical density, consistent with the presence of heavy halogen atoms that contribute to light scattering and refraction properties. The relatively high density compared to unhalogenated hydrocarbons reflects the substantial molecular weight contributed by the halogen substituents.

The crystal structure likely exhibits layered arrangements where molecules orient to minimize repulsive interactions between electron-rich halogen atoms while maximizing attractive van der Waals contacts. The mixed halogenation pattern creates opportunities for specific intermolecular contacts between fluorine and chlorine atoms of adjacent molecules, contributing to the overall stability of the crystalline phase.

Table 4: Solid-State Properties

| Property | Value | Units |

|---|---|---|

| Density | 1.689 | g/cm³ |

| Refractive Index | 1.465 | dimensionless |

| Boiling Point | 120.2 | °C at 760 mmHg |

| Vapor Pressure | 18.5 | mmHg at 25°C |

The thermal properties reveal a boiling point of 120.2 degrees Celsius at standard atmospheric pressure, indicating moderate intermolecular forces that require significant thermal energy to overcome during phase transitions. The vapor pressure of 18.5 millimeters of mercury at 25 degrees Celsius suggests moderate volatility, with the compound existing predominantly in the liquid phase under standard conditions while maintaining appreciable vapor phase concentration.

The solid-state arrangements are further characterized by the molecular shape and symmetry considerations, where the asymmetric substitution pattern influences the packing efficiency and intermolecular contact patterns. The crystalline structure accommodates the bulky halogen substituents through specific orientational preferences that optimize the overall lattice energy and maintain structural stability across temperature variations.

Propriétés

IUPAC Name |

1,1,2,3-tetrachloro-3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F2/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIXKBNGJDSELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287995 | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-50-5 | |

| Record name | NSC53772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Dehydrochlorination Method

This method involves the dehydrochlorination of 1,1,1,3,3-pentachloropropane to yield 1,1,2,3-tetrachloropropene as an intermediate.

Reagents :

- 1,1,1,3,3-pentachloropropane

- Aqueous alkali (sodium hydroxide or potassium hydroxide)

-

- Temperature: 60–150 °C

- Pressure: 0.1–0.5 MPa

- Reaction Time: 2–6 hours

Process :

Isomerization Reactions

Following the dehydrochlorination step, isomerization reactions are employed to convert intermediates into the target compound.

-

- From the dehydrochlorination step (e.g., 1,3,3,3-tetrachloro-1-propylene)

Reagents :

- Catalysts such as iron(III) chloride or aluminum chloride

-

- Temperature: 80–200 °C

- Reaction Time: 1–3 hours

Process :

Fluorination Method

Fluorination can also be applied to introduce fluorine atoms into the structure after chlorination.

Summary Table of Preparation Methods

| Method | Reagents | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |

|---|---|---|---|---|

| Dehydrochlorination | Pentachloropropane + Alkali | 60–150 | 0.1–0.5 | 2–6 |

| Isomerization | Intermediate + Catalyst | 80–200 | N/A | 1–3 |

| Fluorination | Chlorinated propylene + Hydrogen fluoride | N/A | N/A | N/A |

Recent studies emphasize optimizing reaction conditions to improve yields and minimize by-products during the preparation of halogenated compounds:

Yield Optimization : Adjusting temperature and pressure can significantly impact the yield of both chlorinated and fluorinated products.

Catalyst Efficiency : The choice of catalyst plays a critical role in enhancing reaction rates and selectivity towards desired products.

Analyse Des Réactions Chimiques

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- involves its interaction with molecular targets and pathways in chemical reactions. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally related halogenated propenes and propanes, focusing on molecular features, reactivity, and applications.

Structural Analogues

1-Propene, 1,1,3-Trichloro-3,3-Difluoro- (C₃H₂Cl₃F₂)

- Key Differences : One fewer chlorine atom at the 2 position.

- Impact : Reduced steric hindrance increases reactivity in nucleophilic substitutions but lowers thermal stability compared to the tetrachloro derivative .

1-Propene, 1,1,1,3,3-Pentachloro-2,2,3-Trifluoro- (C₃HCl₅F₃)

- Key Differences : Additional chlorine at the 1 position and fluorine at the 2 position.

- Impact : Higher molecular weight (265.33 g/mol) and boiling point (453–458 K) due to increased halogen density. Used in fire suppression systems .

3-Chloro-3,3-Difluoroprop-1-ene (C₃H₃ClF₂)

- Key Differences : Lacks chlorine atoms at the 1 and 2 positions.

- Impact : Enhanced electrophilicity at the double bond, making it more reactive in Diels-Alder reactions .

Physicochemical Properties

Reactivity and Stability

- Electrophilic Reactivity : The presence of chlorine at the 1 and 2 positions in 1,1,2,3-tetrachloro-3,3-difluoro-propene enhances electrophilic character at the double bond, enabling facile addition reactions with nucleophiles like amines and alcohols .

- Thermal Stability : Fluorine atoms at the 3 position stabilize the molecule against radical degradation, making it more suitable for high-temperature applications compared to fully chlorinated analogues (e.g., 1,1,2,3-tetrachloropropane) .

Regulatory Status

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- is listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations for manufacture or import . This contrasts with fully fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane, which face stricter regulations due to higher GWP .

Activité Biologique

1-Propene, 1,1,2,3-tetrachloro-3,3-difluoro- (commonly referred to as TCDP) is an organic compound characterized by a complex halogenated structure. This compound has garnered attention due to its unique chemical properties and potential biological activities. The molecular formula for TCDP is , indicating a significant presence of halogens, which often confer distinct biological interactions.

TCDP is a colorless liquid at room temperature with a boiling point of approximately 141.38°C. Its high density and halogenation contribute to its chemical stability and reactivity. The presence of both chlorine and fluorine atoms suggests that TCDP may exhibit hazardous properties typical of halocarbons, including potential toxicity and environmental persistence.

Research on the biological activity of TCDP indicates that it can inhibit specific enzymes and proteins within biological systems. However, the exact mechanisms through which TCDP exerts its effects remain unclear. Ongoing studies are focused on elucidating these pathways and understanding the implications for health and safety.

Biological Effects

The biological effects of TCDP are largely dependent on concentration and exposure duration. Initial findings suggest potential cytotoxicity and genotoxicity, which may pose risks to human health and environmental safety. The compound's interactions with biological systems could lead to various adverse effects.

Comparative Analysis with Similar Compounds

To better understand TCDP's unique properties, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1,1,3-Trichloro-2-fluoropropane | Fewer chlorine atoms | Less complex halogenation pattern |

| 1-Chloro-1-fluoropropane | Contains only one chlorine atom | Simpler structure; less reactive |

| 1-Bromo-2-chloropropane | Contains bromine instead of multiple chlorines | Different reactivity profile due to bromine presence |

The unique chlorination pattern and the presence of fluorine atoms in TCDP enhance its stability and reactivity compared to similar compounds.

Environmental Impact

Due to its chemical structure, TCDP may persist in the environment and bioaccumulate in aquatic organisms. Studies have indicated that halogenated compounds can exhibit significant bioconcentration factors in aquatic environments, raising concerns about their ecological impact .

Q & A

Q. How can conflicting data on isomer stability or reactivity be resolved in computational vs. experimental studies?

- Discrepancies arise from solvent effects, transition state approximations, or incomplete isomer identification. Combine DFT calculations (e.g., Gibbs free energy of isomers) with experimental validation via GC-MS and X-ray crystallography. For example, highlights four C3Cl4F4 isomers with distinct stability profiles, necessitating multi-technique validation .

Q. What regulatory considerations apply to this compound under global chemical management frameworks?

- While not explicitly listed in , structurally similar halogenated alkenes (e.g., trichlorotrifluoropropane) are regulated under REACH or TSCA due to persistence and toxicity . Proactive hazard assessments (e.g., OECD 117 partition coefficient measurements) are recommended to preempt regulatory restrictions.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.